Cas no 124993-53-9 (3-hydroxy-5-methoxybenzonitrile)
3-hydroxy-5-methoxybenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 3-hydroxy-5-methoxy-
- 3-hydroxy-5-methoxyBenzonitrile
- CS-0375857
- SCHEMBL1344294
- 124993-53-9
- EN300-177945
- QBXVEVNURVZFTM-UHFFFAOYSA-N
- AKOS006324304
- MB09942
- D86039
- DA-23555
- Z1198330385
- 3-hydroxy-5-(methyloxy)benzonitrile
- 3-CYANO-5-METHOXYPHENOL
- 3-hydroxy-5-methoxybenzonitrile
-
- Inchi: 1S/C8H7NO2/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4,10H,1H3
- InChI Key: QBXVEVNURVZFTM-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C#N)C=C(C=1)O
Computed Properties
- Exact Mass: 149.04771
- Monoisotopic Mass: 149.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 53.2Ų
Experimental Properties
- PSA: 53.25
3-hydroxy-5-methoxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H948308-10mg |
3-hydroxy-5-methoxybenzonitrile |
124993-53-9 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H948308-50mg |
3-hydroxy-5-methoxybenzonitrile |
124993-53-9 | 50mg |
$ 230.00 | 2022-06-04 | ||
| TRC | H948308-100mg |
3-hydroxy-5-methoxybenzonitrile |
124993-53-9 | 100mg |
$ 340.00 | 2022-06-04 | ||
| Alichem | A014002761-1g |
3-Cyano-5-methoxyphenol |
124993-53-9 | 97% | 1g |
$1475.10 | 2023-09-03 | |
| Enamine | EN300-177945-1g |
3-hydroxy-5-methoxybenzonitrile |
124993-53-9 | 90% | 1g |
$971.0 | 2023-09-20 | |
| Enamine | EN300-177945-5g |
3-hydroxy-5-methoxybenzonitrile |
124993-53-9 | 90% | 5g |
$2816.0 | 2023-09-20 | |
| Enamine | EN300-177945-10g |
3-hydroxy-5-methoxybenzonitrile |
124993-53-9 | 90% | 10g |
$4176.0 | 2023-09-20 | |
| Enamine | EN300-177945-0.05g |
3-hydroxy-5-methoxybenzonitrile |
124993-53-9 | 90% | 0.05g |
$226.0 | 2023-09-20 | |
| Enamine | EN300-177945-0.1g |
3-hydroxy-5-methoxybenzonitrile |
124993-53-9 | 90% | 0.1g |
$337.0 | 2023-09-20 | |
| Enamine | EN300-177945-0.25g |
3-hydroxy-5-methoxybenzonitrile |
124993-53-9 | 90% | 0.25g |
$481.0 | 2023-09-20 |
3-hydroxy-5-methoxybenzonitrile Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 3-hydroxy-5-methoxybenzonitrile
3-Hydroxy-5-Methoxybenzonitrile: An Overview of a Promising Compound (CAS No. 124993-53-9)
3-Hydroxy-5-methoxybenzonitrile (CAS No. 124993-53-9) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it a valuable candidate for further research and development.
The molecular formula of 3-hydroxy-5-methoxybenzonitrile is C8H7NO3, and it has a molecular weight of approximately 165.14 g/mol. The compound features a benzene ring substituted with a hydroxyl group at the 3-position and a methoxy group at the 5-position, with a cyano group attached to the benzene ring. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule.
In the realm of pharmaceutical research, 3-hydroxy-5-methoxybenzonitrile has shown promise as a potential lead compound for the development of new drugs. Recent studies have explored its biological activities, including antioxidant, anti-inflammatory, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that 3-hydroxy-5-methoxybenzonitrile exhibits potent antioxidant activity, which could be beneficial in the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Beyond its antioxidant properties, 3-hydroxy-5-methoxybenzonitrile has also been investigated for its anti-inflammatory effects. Inflammatory responses are central to many chronic diseases, and compounds that can modulate these responses are highly sought after. A 2021 study in the Inflammation Research journal reported that 3-hydroxy-5-methoxybenzonitrile significantly reduced inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent.
The anticancer potential of 3-hydroxy-5-methoxybenzonitrile has also been a focus of recent research. A study published in the Cancer Letters in 2020 found that this compound induced apoptosis in several cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.
In addition to its biological activities, 3-hydroxy-5-methoxybenzonitrile has applications in materials science. Its unique chemical structure makes it an attractive building block for the synthesis of advanced materials with tailored properties. For example, researchers have explored the use of this compound in the development of functional polymers and coatings with enhanced thermal stability and mechanical strength.
The synthesis of 3-hydroxy-5-methoxybenzonitrile can be achieved through various routes, depending on the desired scale and purity. One common method involves the nitration of 3-hydroxy-5-methoxytoluene followed by reduction and subsequent nitrile formation. Another approach involves the direct cyanoation of 3-hydroxy-5-methoxyphenol using cyanide salts under appropriate conditions. These synthetic methods provide flexibility in producing high-purity compounds for both research and industrial applications.
The safety profile of 3-hydroxy-5-methoxybenzonitrile is an important consideration for its practical use. While it is generally considered safe for laboratory use under proper handling conditions, it is essential to follow standard safety protocols to minimize any potential risks. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas.
In conclusion, 3-hydroxy-5-methoxybenzonitrile (CAS No. 124993-53-9) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique molecular structure confers valuable properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activities and synthetic methodologies, the future prospects for this compound appear promising.
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